2-Chloro-3-fluoropyridin-4-amine hydrochloride
CAS No.: 1955554-02-5
Cat. No.: VC4285659
Molecular Formula: C5H5Cl2FN2
Molecular Weight: 183.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955554-02-5 |
|---|---|
| Molecular Formula | C5H5Cl2FN2 |
| Molecular Weight | 183.01 |
| IUPAC Name | 2-chloro-3-fluoropyridin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H4ClFN2.ClH/c6-5-4(7)3(8)1-2-9-5;/h1-2H,(H2,8,9);1H |
| Standard InChI Key | XSGIZUVTUDHJJM-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1N)F)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Chloro-3-fluoropyridin-4-amine hydrochloride is the hydrochloride salt of the parent compound 2-chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8). The base compound has a molecular formula of and a molecular weight of 146.55 g/mol . Protonation of the amine group with hydrochloric acid yields the hydrochloride salt, increasing its stability and solubility for practical applications .
The IUPAC name 2-chloro-3-fluoropyridin-4-amine hydrochloride reflects the substituent positions on the pyridine ring: a chlorine atom at position 2, a fluorine atom at position 3, and an amine group at position 4 . The SMILES notation for the base compound is C1=CN=C(C(=C1N)F)Cl, while the InChIKey is VUGYOFOYGPXOFL-UHFFFAOYSA-N .
Crystallographic and Conformational Data
Physicochemical Properties
Acid-Base Behavior
The pKa of the amine group in the base compound is predicted to be , indicating weak basicity . Protonation to form the hydrochloride salt shifts the pKa, enhancing water solubility and stability under acidic conditions. This property is advantageous for handling and storage in synthetic workflows .
Synthesis and Manufacturing
Synthetic Route and Optimization
The most reported synthesis of 2-chloro-3-fluoropyridin-4-amine involves deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in dichloromethane (DCM) . The reaction proceeds at ambient temperature for 5 hours, yielding the amine as a beige solid with a 94% yield . Key steps include:
-
Deprotection: TFA cleaves the tert-butoxycarbonyl (Boc) group, regenerating the primary amine.
-
Purification: Column chromatography on an NH2 cartridge with a gradient of 0–10% MeOH in DCM removes impurities .
The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, though detailed procedures for this step are less documented .
Reaction Mechanism and Byproducts
The deprotection mechanism involves acid-catalyzed cleavage of the carbamate, releasing carbon dioxide and tert-butanol. Side reactions are minimal due to TFA’s strong acidity, ensuring high reaction efficiency . NMR analysis of the product confirms purity, with characteristic signals at , , and corresponding to the pyridine ring and amine protons .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The -NMR spectrum (400 MHz, CDCl) of the base compound reveals three distinct signals:
-
A doublet at integrating to one proton (H-5),
-
A triplet at for H-6,
-
A broad singlet at for the amine protons .
The -NMR data, though unreported, can be inferred to show signals for the pyridine carbons and substituents.
Mass Spectrometry and Computational Predictions
High-resolution mass spectrometry (HRMS) of the hydrochloride salt predicts a molecular ion peak at . Collision cross-section (CCS) values calculated for adducts such as (121.1 Ų) and (134.6 Ų) aid in metabolite identification and structural elucidation .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s halogen and amine groups make it a precursor for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex heterocycles . Its use in Roche AG’s patent (WO2012/35039) highlights its utility in developing kinase inhibitors and antiviral agents .
Drug Discovery and Development
While specific drug candidates are undisclosed, analogous pyridine derivatives are explored for oncology and infectious diseases. The fluorine atom’s electronegativity enhances binding affinity to biological targets, while the chlorine atom modulates pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume